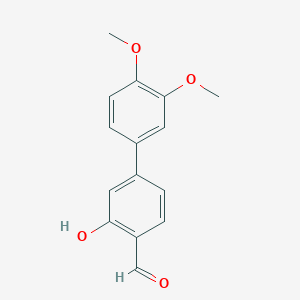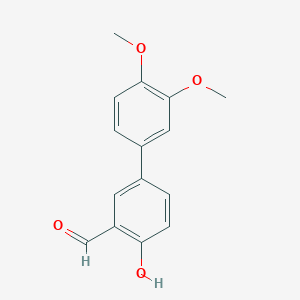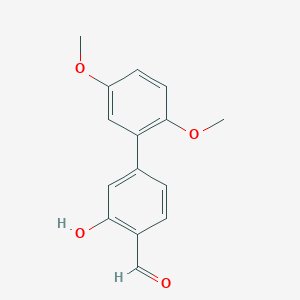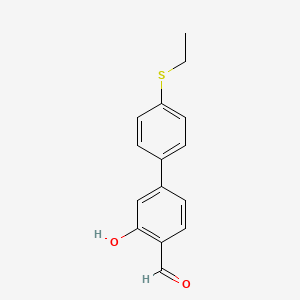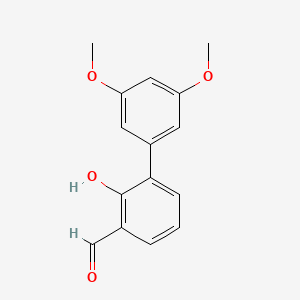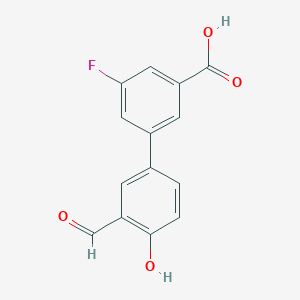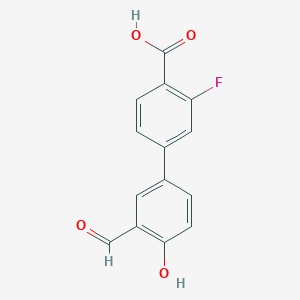
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (5-FCFP-2-F) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in various chemical syntheses, as a fluorescent probe for imaging, and as a fluorescent label for tracking cellular processes. 5-FCFP-2-F is a highly versatile compound, and its use in scientific research is growing rapidly.
Wissenschaftliche Forschungsanwendungen
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It is also used as a reagent in various chemical syntheses, such as the synthesis of organic compounds, peptides, and proteins. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used as a fluorescent label to track the movement of molecules and to study enzyme kinetics.
Wirkmechanismus
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is an organic compound that has a fluorescence emission at a wavelength of 490 nm. The emission is due to a photo-induced electron transfer (PET) process, in which the compound acts as an electron donor. The PET process is initiated when the compound absorbs light at a wavelength of 350 nm. This absorption of light causes the electrons in the compound to become excited, and the excited electrons are then transferred to an acceptor molecule.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been used to study the effects of the compound on cell proliferation and apoptosis, as well as its effects on cell migration, adhesion, and differentiation. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of the compound on enzyme activity and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a highly versatile compound, which can be used for a variety of applications. Additionally, the compound is relatively inexpensive, and the synthesis is simple and can be easily scaled up for large-scale production. However, the compound is not very stable and can degrade over time. Additionally, the fluorescence emission of the compound is not very strong, and the signal may be difficult to detect in some experiments.
Zukünftige Richtungen
The use of 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in scientific research is growing rapidly, and there are many potential future directions for the compound. These include using the compound as a fluorescent label for tracking the movement of molecules and for studying enzyme kinetics; using the compound as a fluorescent probe for imaging and tracking cellular processes; and using the compound as a reagent in various chemical syntheses. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of the compound on gene expression and enzyme activity, and its effects on cell proliferation and apoptosis. Furthermore, the compound could be used to study the effects of the compound on cell migration, adhesion, and differentiation.
Synthesemethoden
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized from 2-fluoro-5-nitrophenol and formic acid, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C, and the resulting product is a yellow crystalline solid. The reaction is simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-4-3-9(14(18)19)5-11(12)8-1-2-10(7-16)13(17)6-8/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCEIDXKHYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685254 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-31-1 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




